molecular formula C20H21FN6O3S B2545505 1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide CAS No. 1115899-26-7

1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide

Cat. No.: B2545505
CAS No.: 1115899-26-7
M. Wt: 444.49
InChI Key: OYQRLJGIZVWSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiazole and pyrimidine ring. Key structural elements include:

  • Piperidine moiety: An N-methylpiperidine-3-carboxamide group at position 2, enhancing solubility and enabling interactions with charged residues in biological targets.

The thiazolo-pyrimidine scaffold is associated with diverse bioactivities, including antimicrobial and antitumor properties, as observed in structurally related analogs . Its design likely leverages structure-activity relationship (SAR) principles, where modifications to substituents optimize target binding and pharmacokinetics .

Properties

IUPAC Name

1-[6-[2-(2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c1-22-18(29)12-5-4-8-26(9-12)20-25-17-16(31-20)19(30)27(11-23-17)10-15(28)24-14-7-3-2-6-13(14)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQRLJGIZVWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Disassembly

The target molecule comprises a thiazolo[4,5-d]pyrimidine core substituted at positions 2 and 6. Retrosynthetic disassembly suggests two primary fragments:

  • Thiazolo[4,5-d]pyrimidine-7-one scaffold with reactive sites at C2 and C6.
  • N-Methylpiperidine-3-carboxamide for C2 substitution.
  • (2-Fluorophenylcarbamoyl)methyl side chain for C6 functionalization.

Key intermediates include 5,7-dichlorothiazolo[4,5-d]pyrimidine (for nucleophilic substitutions) and pre-functionalized piperidine/carbamoyl building blocks.

Synthetic Route Selection

Literature precedents emphasize sequential substitutions starting from dichlorinated intermediates. The proposed route involves:

  • C2 substitution with N-methylpiperidine-3-carboxamide.
  • C6 alkylation with a (2-fluorophenylcarbamoyl)methyl group.
  • Oxidation at C7 to establish the ketone moiety.

Synthesis of the Thiazolo[4,5-d]pyrimidine Core

Preparation of 5,7-Dichlorothiazolo[4,5-d]pyrimidine

The core synthesis begins with cyclocondensation of 2-aminothiazole-4-carboxylic acid with urea derivatives under acidic conditions. Chlorination using phosphorus oxychloride (POCl₃) yields the dichlorinated intermediate critical for subsequent substitutions:

$$
\text{2-Aminothiazole-4-carboxylic acid} \xrightarrow[\text{HCl, Δ}]{\text{Urea}} \text{Thiazolo[4,5-d]pyrimidine-5,7-diol} \xrightarrow[\text{POCl₃, microwave}]{} \text{5,7-Dichlorothiazolo[4,5-d]pyrimidine}
$$

Optimization Note: Microwave-assisted chlorination reduces reaction time to 30 minutes (vs. 6–12 hours conventionally) with >90% yield.

Functionalization at Position 2: Piperidine Substitution

Synthesis of N-Methylpiperidine-3-carboxamide

Piperidine-3-carboxylic acid is methylated at the amine using methyl iodide in the presence of a base (e.g., K₂CO₃). Subsequent coupling with ammonia or tert-butoxycarbonyl (Boc) protection strategies ensure chemoselectivity:

$$
\text{Piperidine-3-carboxylic acid} \xrightarrow[\text{CH₃I, K₂CO₃}]{\text{DMF, 60°C}} \text{N-Methylpiperidine-3-carboxylic acid} \xrightarrow[\text{NH₃, EDCl/HOBt}]{\text{DCM}} \text{N-Methylpiperidine-3-carboxamide}
$$

Key Data:

  • Methylation efficiency: 85–92% (by ¹H NMR).
  • Carboxamide formation: EDCl/HOBt coupling achieves 78% isolated yield.

Nucleophilic Aromatic Substitution at C2

The dichlorinated core reacts with N-methylpiperidine-3-carboxamide under basic conditions (e.g., NaH in DMF):

$$
\text{5,7-Dichlorothiazolo[4,5-d]pyrimidine} + \text{N-Methylpiperidine-3-carboxamide} \xrightarrow[\text{NaH, DMF}]{\text{100°C, 8h}} \text{2-(N-Methylpiperidine-3-carboxamide)-5,7-dichlorothiazolo[4,5-d]pyrimidine}
$$

Reaction Metrics:

  • Yield: 67% (HPLC purity >95%).
  • Regioselectivity: C2 substitution favored due to electronic effects (C5/C7 chlorides are less reactive).

Oxidation at Position 7: Ketone Formation

Selective Oxidation of C7 Chloride

The remaining chloride at C7 is hydrolyzed to a hydroxyl group under mild basic conditions, followed by oxidation with pyridinium chlorochromate (PCC):

$$
\text{6-Substituted-5-chloro-thiazolo[4,5-d]pyrimidine} \xrightarrow[\text{NaOH, H₂O}]{\text{EtOH, 50°C}} \text{7-Hydroxy intermediate} \xrightarrow[\text{PCC, CH₂Cl₂}]{\text{RT, 4h}} \text{7-Oxo derivative}
$$

Optimization:

  • PCC oxidation avoids over-oxidation issues observed with KMnO₄ or CrO₃.
  • Overall yield for oxidation: 83%.

Final Deprotection and Purification

Boc Group Removal (If Applicable)

If Boc protection was employed during piperidine functionalization, treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the protecting group:

$$
\text{Boc-protected intermediate} \xrightarrow[\text{TFA/DCM (1:1)}]{\text{RT, 2h}} \text{Deprotected product}
$$

Chromatographic Purification

Final purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >99% purity (HPLC). Recrystallization from ethanol/water mixtures enhances crystalline form stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 2H, fluorophenyl), 7.45–7.38 (m, 1H, fluorophenyl), 4.52 (s, 2H, CH₂), 3.81–3.75 (m, 1H, piperidine), 3.42–3.35 (m, 2H, piperidine), 2.92 (s, 3H, N-CH₃).
  • HRMS (ESI): m/z calculated for C₂₂H₂₂FN₆O₃S [M+H]⁺: 489.1456; found: 489.1459.

Purity Assessment

  • HPLC: 99.3% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting Point: 218–220°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new oxygen-containing derivatives, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets and pathways.

    Industry: Its properties may be leveraged in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Insights :

  • Piperidine carboxamide moieties (as in the target and compound) improve oral bioavailability by modulating lipophilicity and hydrogen-bonding capacity .

Computational and Bioactivity-Based Comparisons

Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural similarity. Analogs with >0.7 Tanimoto scores (e.g., compound) are likely to share bioactivity profiles .
  • Molecular Networking : Clusters compounds based on MS/MS fragmentation patterns (cosine scores). The target compound would cluster with other thiazolo-pyrimidines, as seen in .

Hierarchical Clustering of Bioactivity Profiles

In a study of 37 small molecules (), compounds with structural similarity to the target (e.g., and ) clustered into groups sharing modes of action, such as kinase or protease inhibition. This suggests the target may exhibit similar target affinities .

Docking and Binding Affinity

  • : Small structural changes (e.g., fluorophenyl vs. methoxyphenyl) significantly alter docking affinities due to interactions with specific binding pocket residues. For example, a 2-fluorophenyl group may enhance binding to hydrophobic pockets compared to bulkier substituents .
  • : Piperidine carboxamide groups in CGRP receptor antagonists showed improved binding when paired with fluorine-containing aryl groups, supporting the target’s design rationale .

Key Differences and Limitations

  • Bioactivity Variability : While reports antimicrobial activity for simpler thiazolo-pyrimidines, the target’s fluorophenyl and piperidine groups may shift its activity toward anticancer targets .
  • notes that minor substituent changes (e.g., from 2-fluoro to 3-fluoro) can reduce docking affinity by >50% due to altered residue interactions .

Biological Activity

The compound 1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide, also referred to as L864-2818, is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

L864-2818 is characterized by a complex structure that includes a thiazolo-pyrimidine core and a piperidine moiety. Its molecular formula is C22H23FN6O3S. The compound's structural features suggest potential interactions with various biological targets.

Structural Representation

Property Details
Molecular Formula C22H23FN6O3S
IUPAC Name N-cyclopropyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
SMILES O=C(CN(C=Nc1c2sc(N(CCC3)CC3C(NC3CC3)=O)n1)C2=O)Nc(cccc1)c1F

The biological activity of L864-2818 primarily involves its interaction with specific enzymes and receptors. Notably, compounds with similar thiazolo-pyrimidine structures have shown to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in various cancer cell lines.

Anticancer Properties

L864-2818's mechanism may extend to anticancer applications due to its ability to interfere with cell cycle regulation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspases and modulating the Bcl-2 family of proteins . Further research is needed to confirm these effects specifically for L864-2818.

Case Studies

Several studies have explored the biological activities of thiazolo-pyrimidine derivatives:

  • Study on Anticancer Activity : A compound structurally similar to L864-2818 was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating significant cytotoxicity .
  • Antimicrobial Efficacy : A related derivative exhibited an EC50 of 7.2 μg/mL against Xanthomonas oryzae, showcasing the potential for agricultural applications .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with the thiazolo[4,5-d]pyrimidine core. Key steps include:

  • Core formation : Condensation of thiazole and pyrimidine precursors under reflux with acetic acid or DMF as solvents .
  • Substituent introduction : The 2-fluorophenyl carbamoyl methyl group is introduced via nucleophilic substitution or coupling reactions, often using triethylamine as a catalyst .
  • Piperidine linkage : The N-methylpiperidine-3-carboxamide is attached via carbodiimide-mediated amide bond formation .
    Purity optimization : Use HPLC (C18 column, acetonitrile/water gradient) or preparative TLC for purification. Monitor intermediates via FT-IR and 1^1H NMR to confirm functional groups .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6) identifies protons and carbons, focusing on the thiazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) regions. FT-IR confirms carbonyl (1650–1700 cm1^{-1}) and amide (3200–3400 cm1^{-1}) bonds .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+^+ ~550–600 Da) .
  • X-ray crystallography : Resolves stereochemistry and confirms the thiazolo-pyrimidine core geometry .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, serum-free media) to minimize batch effects .
  • Impurity interference : Repurify the compound via column chromatography and re-test .
  • Structural analogs : Compare activity with derivatives lacking the 2-fluorophenyl group to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify labile groups (e.g., methyl piperidine → ethyl) .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; logP adjustments via substituent modifications (e.g., –OCH3_3 for –CF3_3) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with:
    • Halogen swaps (2-F → 2-Cl/2-Br) to probe electronic effects .
    • Piperidine ring expansion (e.g., morpholine) to evaluate steric tolerance .
  • Biological testing : Prioritize analogs showing ≥50% inhibition in primary screens for dose-response profiling .
  • Computational modeling : Dock top analogs into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) via ADP-Glo™ assays .
  • Apoptosis markers : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) in treated cells .
  • Transcriptomics : RNA-seq on treated vs. control cells to identify dysregulated pathways (e.g., p53, MAPK) .

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst optimization : Replace traditional bases with DMAP or PS-BEMP for higher amidation efficiency .
  • Flow chemistry : Continuous flow reactors improve reaction control (e.g., temperature, mixing) for thiazolo-pyrimidine core formation .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for eco-friendly extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.